Bis(helenalinyl)malonate

Antileukemic P-388 leukemia in vivo efficacy

Bis(helenalinyl)malonate (BHM; CAS 68322-91-8) is a pharmacologically active dimeric sesquiterpene lactone formed by the malonate diester linkage of two helenalin moieties, yielding a molecule with four electrophilic alkylating centers across two α-methylene-γ-lactone and two β-unsubstituted cyclopentenone systems. First introduced into the MeSH controlled vocabulary in April 1983, BHM belongs to the class of bis(helenalinyl) esters synthesized to enhance the antineoplastic profile of the parent monomer helenalin.

Molecular Formula C33H36O10
Molecular Weight 592.6 g/mol
CAS No. 68322-91-8
Cat. No. B1200786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(helenalinyl)malonate
CAS68322-91-8
SynonymsBHMN
bis(helenalinyl)malonate
Molecular FormulaC33H36O10
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2
InChIInChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3
InChIKeyYTQIEACOYYTJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(helenalinyl)malonate (CAS 68322-91-8): A Dimeric Sesquiterpene Lactone with Differentiated Antileukemic Activity for Preclinical Oncology Procurement


Bis(helenalinyl)malonate (BHM; CAS 68322-91-8) is a pharmacologically active dimeric sesquiterpene lactone formed by the malonate diester linkage of two helenalin moieties, yielding a molecule with four electrophilic alkylating centers across two α-methylene-γ-lactone and two β-unsubstituted cyclopentenone systems [1]. First introduced into the MeSH controlled vocabulary in April 1983, BHM belongs to the class of bis(helenalinyl) esters synthesized to enhance the antineoplastic profile of the parent monomer helenalin [1][2]. Its molecular formula is C₃₃H₃₆O₁₀ (MW 592.6 g/mol), and it functions primarily as a sulfhydryl-reactive agent that suppresses DNA synthesis through coordinated inhibition of IMP dehydrogenase and the ribonucleotide reductase complex, with a secondary effect on protein synthesis via inactivation of translation initiation factor eIF-2 [3][4].

Why Helenalin, Plenolin, or Simplified Helenalin Analogues Cannot Substitute for Bis(helenalinyl)malonate in Oncolytic Research Programs


Despite their common sesquiterpene lactone scaffold, helenalin (the monomeric parent), plenolin (11,13-dihydrohelenalin), and simplified bis-electrophile helenalin mimetics cannot serve as functional substitutes for bis(helenalinyl)malonate. Direct comparative in vivo studies demonstrate that helenalin achieves a T/C% of only 162 versus 261 for BHM, while its therapeutic dose is constrained to 8 mg/kg/day—nearly half of BHM's 15 mg/kg/day—due to an LD50 less than half that of BHM in BDF1 mice [1][2]. Plenolin, lacking the α-methylene-γ-lactone alkylating center, exhibits a T/C% of only 118, and its bis-ester analog (bis(plenolinyl) malonate) reaches only T/C 194%, still substantially below BHM [3]. At the mechanistic level, helenalin and BHM differentially engage the translation initiation machinery: BHM's protein synthesis inhibition is completely reversed by 5 mM cAMP and exhibits a distinct 10-minute lag before onset, whereas helenalin's inhibition is only partially cAMP-reversible and shows complex biphasic kinetics, indicating that the two compounds engage distinct molecular targets within the same pathway [4]. Furthermore, removal of either enone alkylating center (as in bis(2,3-dihydrohelenalinyl) or bis(2,3,11,13-tetrahydrohelenalinyl) esters) abolishes antileukemic activity entirely, confirming that the specific four-center architecture of BHM—beyond a generic sulfhydryl-reactive profile—is structurally requisite for potency [3].

Quantitative Comparator Evidence for Bis(helenalinyl)malonate: Differentiated Performance Versus Helenalin, Plenolinyl Esters, and Inactive Dihydro Analogs


In Vivo Antileukemic Activity (T/C%) of Bis(helenalinyl)malonate Versus Helenalin in the P-388 Lymphocytic Leukemia Model

In a direct head-to-head comparison conducted in the same laboratory using the P-388 lymphocytic leukemia model in BDF1 male mice, bis(helenalinyl)malonate (BHM) conferred a T/C% of 261 at its therapeutic dose of 15 mg/kg/day (i.p., days 1–14), versus a T/C% of only 162 for the parent monomer helenalin at its maximum tolerated dose of 8 mg/kg/day [1]. A T/C% ≥ 125 is generally considered the threshold for meaningful antineoplastic activity by NCI criteria; BHM's T/C of 261 represents a 99-percentage-point advantage over helenalin, translating to a 61% relative improvement in survival extension [1][2]. The same dataset also shows that helenalin at 15 mg/kg/day produced only T/C 130, with significant toxicity, underscoring that the dimeric architecture is essential—not merely dose-dependent—for the enhanced efficacy of BHM [2].

Antileukemic P-388 leukemia in vivo efficacy

Systemic Toxicity and Therapeutic Index: LD50 and Tolerated Dose Comparison Between Bis(helenalinyl)malonate and Helenalin

The acute toxicity profile of bis(helenalinyl)malonate was directly compared with that of helenalin in BDF1 mice following intraperitoneal administration. BHM's LD50 was more than twice that of helenalin, enabling a higher therapeutic dose of 15 mg/kg/day versus 8 mg/kg/day for helenalin, which in turn yielded the substantially higher T/C% of 261 versus 161 [1]. At its therapeutic dose, BHM produced no marked toxicity after three daily doses; however, continued administration led to delayed renal and hepatic toxicity, and histological thymic and kidney lesions became evident within 48 hours only at a supratherapeutic single dose of 25 mg/kg [1]. This delayed-toxicity profile contrasts with the more acute toxicity pattern of helenalin and represents a distinct pharmacological property that has implications for dosing regimen design [1][2].

Toxicology LD50 therapeutic index

Divergent Mechanism of Protein Synthesis Inhibition: cAMP-Reversible Activity of Bis(helenalinyl)malonate Versus Helenalin in Reticulocyte Lysates

Although both helenalin and bis(helenalinyl)malonate were equally effective as inhibitors of endogenous protein synthesis in rabbit reticulocyte lysates, their mechanisms of action diverge substantially at the level of translation initiation complex formation. Helenalin preferentially inhibited the conversion of the ternary initiation complex to the 48S preinitiation complex, attributable to selective inactivation of eIF-3, whereas BHM was much less active in this specific assay and clearly did not possess sufficient 48S inhibitory activity to explain its efficacy in whole lysates [1]. Kinetic analysis revealed that BHM inactivated protein synthesis only after a lag of 10 minutes, and crucially, this inhibition could be completely reversed by the addition of 5 mM cAMP. In contrast, helenalin displayed complex biphasic kinetics—partial inhibition from very early times, full inhibition after 10–15 minutes—and 5 mM cAMP achieved only partial reversal [1]. Both compounds activated eIF-2α kinase equally and indirectly caused eIF-2 phosphorylation, indicating that the mechanistic divergence lies downstream of eIF-2α kinase activation [1].

Translation inhibition eIF-2 mechanism of action

Comparative Antileukemic Activity: Bis(helenalinyl)malonate (T/C 261) Versus Bis(plenolinyl)malonate (T/C 194) in the P-388 Model

Within the same study that established the bis(helenalinyl) ester series, direct cross-study comparison reveals that bis(helenalinyl)malonate (compound 2) achieved a T/C of 261% at 15 mg/kg/day, whereas bis(plenolinyl) malonate (compound 7)—the corresponding diester of plenolin (11,13-dihydrohelenalin), which lacks the α-methylene-γ-lactone exocyclic double bond—achieved a T/C of only 194% at the same dose level [1]. By comparison, plenolin itself (the monomeric alcohol) reached only T/C 118% [1]. This T/C differential of 67 percentage points (261 vs. 194) demonstrates that the two enone alkylating centers present in each helenalinyl moiety (four total in BHM) are not fully recapitulated by the plenolinyl architecture, which retains the cyclopentenone but not the α-methylene-γ-lactone. The data establish a rank order: BHM (261) > bis(plenolinyl) malonate (194) > plenolin (118) [1].

Structure-activity relationship bis-ester plenolin

Structural Determinants of Activity: Enone Alkylating Center Requirement Evidenced by Inactive Bis(2,3-dihydrohelenalinyl) and Bis(tetrahydrohelenalinyl) Esters

The structure-activity study by Lee et al. (1981) systematically evaluated the antileukemic contribution of each enone system by synthesizing bis-esters with progressive saturation of the electrophilic centers. Bis(2,3-dihydrohelenalinyl) esters (compounds 10 and 11), in which the β-unsubstituted cyclopentenone is reduced, and bis(2,3,11,13-tetrahydrohelenalinyl) esters (compound 13), in which both the cyclopentenone and the α-methylene-γ-lactone are saturated, were all inactive against P-388 leukemia [1]. This contrasts sharply with BHM (T/C 261), which retains all four alkylating centers intact. The authors concluded specifically that removal of the enone double bonds in both alkylating centers of compound 2 (BHM) gave rise to inactive compounds, directly establishing that the four-center bis-electrophile architecture of BHM is structurally indispensable and cannot be achieved by analogs with any degree of enone saturation [1].

Structure-activity relationship alkylating centers enone pharmacophore

Evidence-Backed Application Scenarios for Bis(helenalinyl)malonate in Preclinical Anticancer and Mechanistic Research


In Vivo P-388 Lymphocytic Leukemia Efficacy Studies Requiring Maximal Survival Extension

Bis(helenalinyl)malonate is the optimal compound for murine P-388 lymphocytic leukemia studies where the primary endpoint is survival extension (T/C%). With a T/C of 261% at 15 mg/kg/day—substantially exceeding helenalin (T/C 162%), bis(plenolinyl) malonate (T/C 194%), and plenolin (T/C 118%)—BHM provides the highest achievable antileukemic response in this model system among all tested sesquiterpene lactone monomers and dimers [1]. Its wider therapeutic window (LD50 > 2× helenalin) enables sustained 14-day dosing at 15 mg/kg/day without the acute toxicity that limits helenalin to 8 mg/kg/day [2]. Researchers should note the delayed toxicity profile: no marked toxicity is evident after three daily doses, but renal and hepatic parameters should be monitored beyond this duration [2].

Mechanistic Dissection of Translation Initiation Inhibition Using a Reversible Chemical Probe

BHM is uniquely suited as a reversible chemical probe for dissecting translation initiation mechanisms in eukaryotic cell-free systems, by virtue of its complete cAMP reversibility—a property not shared by helenalin. In rabbit reticulocyte lysates, BHM's protein synthesis inhibition can be fully rescued by 5 mM cAMP addition, whereas helenalin's inhibition is only partially reversed [1]. Additionally, BHM's 10-minute lag before inhibition onset and its minimal activity against 48S preinitiation complex formation (unlike helenalin, which targets eIF-3) make it the agent of choice for experiments requiring temporal control of translation shutoff and for discriminating between eIF-3-dependent and eIF-3-independent mechanisms of initiation blockade [1].

Structure-Activity Relationship Studies of Sesquiterpene Lactone Dimers: Maximal-Activity Reference Standard

In SAR programs investigating the contribution of individual electrophilic centers to antitumor activity, BHM serves as the indispensable maximal-activity reference standard. The Lee et al. (1981) series demonstrates that progressive saturation of the enone systems results in graded loss of activity: BHM (4 alkylating centers, T/C 261) > bis(plenolinyl) malonate (3 alkylating centers, T/C 194) > plenolin monomer (2 alkylating centers, T/C 118) > fully saturated bis-esters (inactive) [1]. BHM is the only compound in this series possessing the full complement of two β-unsubstituted cyclopentenone and two α-methylene-γ-lactone systems, and therefore represents the positive control against which all partially saturated or structurally modified analogs must be benchmarked [1]. Procurement of BHM is essential for any laboratory constructing SAR matrices around the helenalin pharmacophore.

Toxicological Profiling of Sesquiterpene Lactone-Based Antineoplastics with Delayed Organ Toxicity

BHM's distinct toxicological signature—delayed onset renal and hepatic toxicity with transient cardiotoxicity at supratherapeutic doses—makes it a valuable tool compound for studying the relationship between cumulative sulfhydryl-reactive agent exposure and organ-specific toxicity [1]. At its therapeutic dose of 15 mg/kg/day, BHM produces no clinical chemistry abnormalities after three daily doses; however, continued treatment leads to measurable kidney and liver toxicity, and a single 25 mg/kg dose produces histological thymic and kidney lesions within 48 hours [1]. This profile contrasts with the more acute toxicity of helenalin and positions BHM as a model compound for investigating delayed, accumulation-dependent toxicity mechanisms relevant to covalent antineoplastic drug development [1][2].

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